(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
CAS No.: 1212105-25-3
Cat. No.: VC3352786
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.6 g/mol
* For research use only. Not for human or veterinary use.
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride - 1212105-25-3](/images/structure/VC3352786.png)
Specification
CAS No. | 1212105-25-3 |
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Molecular Formula | C6H10ClNO2 |
Molecular Weight | 163.6 g/mol |
IUPAC Name | (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?; |
Standard InChI Key | KDPCJMUQSXUTHG-FLGDEJNQSA-N |
Isomeric SMILES | C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl |
SMILES | C1C2C(C2C(=O)O)CN1.Cl |
Canonical SMILES | C1C2C(C2C(=O)O)CN1.Cl |
Introduction
Chemical Structure and Properties
The compound (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride belongs to the azabicyclic family, featuring a bicyclic structure with a nitrogen atom incorporated into one of the rings. Its structure shares similarities with (1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid, which has been documented in the PubChem database . The key difference lies in the position of the carboxylic acid group, which is at position 6 rather than position 2, and the addition of the hydrochloride salt.
Molecular Formula and Weight
The molecular formula of the parent compound (before salt formation) is C₆H₉NO₂, similar to related compounds in this class . The addition of the hydrochloride salt (HCl) modifies this to C₆H₉NO₂·HCl. The approximate molecular weight of the hydrochloride salt form is estimated to be around 163.6 g/mol, calculating from the parent compound's weight of approximately 127.14 g/mol (as seen in related structures) plus the addition of HCl.
Structural Characteristics
This compound features several important structural elements:
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A rigid azabicyclo[3.1.0]hexane core structure
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A carboxylic acid group at position 6
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Defined stereochemistry at positions 1 and 5 ((1R,5S) configuration)
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A secondary amine function at position 3
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A hydrochloride salt formation with the nitrogen atom
The azabicyclo[3.1.0]hexane scaffold creates a constrained conformation that limits the molecule's flexibility, potentially increasing selectivity in biological interactions. This structural rigidity is comparable to other azabicyclic compounds that have shown significant pharmacological importance.
Physical and Chemical Properties
Though specific data on this exact compound is limited in the provided search results, properties can be inferred from structurally similar compounds:
Property | Value | Notes |
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Physical State | Crystalline solid | Typical for hydrochloride salts of amino acids |
Solubility | High in water, lower in organic solvents | Enhanced water solubility due to salt formation |
pKa | ~2.5 (carboxylic acid), ~9.5 (protonated amine) | Estimated from similar azabicyclic compounds |
Melting Point | 180-220°C (estimated) | Based on similar bicyclic amino acid hydrochlorides |
Stability | Stable under standard conditions | May be hygroscopic due to salt nature |
Synthesis and Preparation Methods
The synthesis of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride likely employs stereoselective strategies to ensure the correct configuration at the chiral centers.
Synthetic Approaches
Based on methodologies for related compounds, several synthetic routes may be applicable. One potential approach would utilize photochemical conditions similar to those described for 1-azabicyclo[2.1.1]hexanes, which employs a "polar-radical-polar relay strategy" that could be adapted for this compound's synthesis . This approach might involve:
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Preparation of appropriate azabicyclic precursors
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Stereoselective cyclization reactions
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Functional group modifications to install the carboxylic acid
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Salt formation with hydrogen chloride
Reaction Conditions
The critical reaction conditions would likely include:
Reaction Step | Conditions | Key Reagents |
---|---|---|
Initial cyclization | Photochemical conditions, 0-25°C | Photocatalysts, styrene derivatives |
Carboxylic acid installation | Oxidative conditions | Oxidizing agents (e.g., KMnO₄, RuO₄) |
Stereochemical control | Low temperature (-78 to 0°C) | Chiral catalysts or auxiliaries |
Salt formation | Anhydrous conditions | HCl in diethyl ether or dioxane |
Purification Methods
Purification of the final compound would typically involve:
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Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)
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Column chromatography for intermediate compounds
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Chiral resolution techniques if racemic mixtures are formed during synthesis
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Specific analytical controls to ensure stereochemical purity
Biological Activity and Pharmacology
The biological activity of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride can be inferred from structurally related compounds, which display diverse pharmacological properties.
Receptor Interactions
Similar compounds in the azabicyclic family have demonstrated interactions with various neuroreceptor systems. Based on the structural features of this compound, potential receptor interactions may include:
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Neurotransmitter receptors, particularly those involved in excitatory pathways
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Transporters for amino acids or neurotransmitters
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Enzymes involved in neurotransmitter metabolism
The rigid bicyclic structure likely contributes to selective binding profiles, as has been observed with related compounds that show differential activity at various receptor subtypes.
Therapeutic Area | Potential Application | Mechanism |
---|---|---|
Neurology | Treatment of neurodegenerative disorders | Modulation of neurotransmitter systems |
Pain Management | Analgesic properties | Similar to findings with related compounds |
Psychiatry | Anxiety and depression management | Receptor modulation in CNS |
Antimicrobial | Potential antibacterial activity | Structure suggests possible activity similar to related compounds |
Structure-Activity Relationships
The specific stereochemistry of this compound ((1R,5S) configuration) is likely crucial for its biological activity. Structure-activity relationship studies on similar compounds have shown that:
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The conformation of the bicyclic structure affects receptor binding affinity
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The position and orientation of the carboxylic acid group influences interaction with binding sites
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The salt form affects pharmacokinetic properties, particularly absorption and distribution
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide insight into the potential properties of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride:
Functional Differences
The functional differences between these compounds significantly impact their chemical and biological properties:
Comparative Biological Activity
Based on the biological activities reported for structurally similar compounds, a comparative assessment suggests:
Compound | Reported Activity | Comparative Expectation |
---|---|---|
Azabicyclo[3.2.1]octane derivatives | Neurotransmitter modulation; antimicrobial effects | May share neuroactive properties but with different selectivity profiles |
(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol | Analgesic properties; neurotransmitter modulation | Possibly similar analgesic effects but with distinct pharmacodynamic profile |
(1R,2S,5S)-3-Azabicyclo[3.1.0]Hexane-2-Carboxylic Acid | Found in natural sources; potential neuroactive properties | Most similar activity profile due to structural similarity, but with distinct receptor selectivity |
Research Applications
Medicinal Chemistry Applications
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride represents a valuable scaffold for medicinal chemistry research. Its conformationally restricted structure makes it suitable for developing compounds with enhanced selectivity for specific biological targets. Potential applications include:
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Development of peptidomimetics, where the bicyclic structure serves as a conformationally restricted amino acid surrogate
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Design of enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism
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Creation of receptor ligands with improved selectivity profiles
Synthetic Building Block Applications
As a functionalized bicyclic compound, this molecule could serve as a valuable building block in organic synthesis:
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The carboxylic acid functionality enables peptide coupling and other transformations
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The secondary amine allows for N-functionalization to create diverse derivatives
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The rigid bicyclic core provides a defined three-dimensional orientation for functional groups
Analytical Research Tools
The compound's defined stereochemistry and rigid structure make it potentially useful as:
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A chiral reference standard for analytical methods development
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A probe for studying receptor binding sites and conformational requirements
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A tool for investigating structure-activity relationships in drug development
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